zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride

Catalog No.
S14305943
CAS No.
63224-47-5
M.F
C28H20Cl8N10O8Zn
M. Wt
973.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-...

CAS Number

63224-47-5

Product Name

zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride

IUPAC Name

zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride

Molecular Formula

C28H20Cl8N10O8Zn

Molecular Weight

973.5 g/mol

InChI

InChI=1S/2C14H10Cl2N5O4.4ClH.Zn/c2*1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16;;;;;/h2*3-6H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ZZIMMRVDVBVWKL-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride, also known by its chemical formula C28H20Cl8N10O8ZnC_{28}H_{20}Cl_8N_{10}O_8Zn, is a complex diazonium salt characterized by the presence of a zinc ion coordinated with a diazonium group derived from 2,6-dichloro-4-nitrophenyl and 2,5-dimethoxybenzene. This compound is notable for its unique azo structure, which contributes to its potential applications in various fields, including dye chemistry and biological studies.

Typical of diazonium salts. These include:

  • Electrophilic Substitution: The diazonium group can undergo electrophilic substitution reactions with aromatic compounds, leading to the formation of azo dyes.
  • Reduction Reactions: The azo bond can be reduced to form amines under certain conditions, which can be useful for synthesizing different derivatives.
  • Coupling Reactions: It can react with phenolic compounds to form azo dyes through coupling reactions, which are essential in dye manufacturing.

The synthesis of zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride typically involves:

  • Preparation of Azo Compound: The initial step includes the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 2,5-dimethoxyaniline.
  • Formation of Salt: The resulting diazonium compound is then reacted with zinc chloride to form the tetrachlorozincate salt.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride has several potential applications:

  • Dye Manufacturing: It can be used as an intermediate in the production of azo dyes for textiles and other materials.
  • Biological Research: Its properties may be exploited in biological studies involving cellular staining or as a reagent in biochemical assays.
  • Analytical Chemistry: This compound can serve as a standard or reagent in analytical methods such as spectrophotometry.

Studies on interaction mechanisms involving zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium are crucial for understanding its reactivity and biological effects. Key areas of interest include:

  • Reactivity with Nucleophiles: Investigating how the diazonium group interacts with various nucleophiles can provide insights into its chemical behavior.
  • Biocompatibility Assessments: Evaluating the compound's interactions with biological systems helps determine its safety and efficacy for potential applications in medicine or biotechnology.

Several compounds share structural similarities with zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium. Here are some notable examples:

Compound NameCAS NumberUnique Features
4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt14726-29-5Contains a benzoylamino group instead of a dichloro-nitrophenyl group.
Benzenediazonium, 4-methoxy-2-nitro-, (T-4)-tetrachlorozincate(2-)14239-24-8Features a methoxy and nitro substitution pattern.
Benzenamine, 4-[ethyl(2-hydroxyethyl)amino]-, (T-4)-tetrachlorozincate(2-)14751-97-4Contains an ethylamino substituent that alters its reactivity profile.

Uniqueness

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride stands out due to its specific combination of chlorinated and nitro-substituted aromatic rings along with the dimethoxy groups. This unique structure not only influences its chemical reactivity but also its potential applications in dye chemistry and biological research.

Hydrogen Bond Acceptor Count

18

Exact Mass

971.820621 g/mol

Monoisotopic Mass

967.826521 g/mol

Heavy Atom Count

55

General Manufacturing Information

Benzenediazonium, 4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxy-, (T-4)-tetrachlorozincate(2-) (2:1): INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types